molecular formula C14H20ClN3O5S B6989306 ethyl N-[[4-(5-chloropentanoylamino)phenyl]sulfonylamino]carbamate

ethyl N-[[4-(5-chloropentanoylamino)phenyl]sulfonylamino]carbamate

Cat. No.: B6989306
M. Wt: 377.8 g/mol
InChI Key: SEFPVLGOPPPSKD-UHFFFAOYSA-N
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Description

Ethyl N-[[4-(5-chloropentanoylamino)phenyl]sulfonylamino]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a sulfonylamino group attached to a phenyl ring, which is further substituted with a chloropentanoylamino group The ethyl carbamate moiety is linked to the nitrogen atom of the sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[[4-(5-chloropentanoylamino)phenyl]sulfonylamino]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chloropentanoylamino Intermediate: The synthesis begins with the reaction of 5-chloropentanoyl chloride with an appropriate amine to form the 5-chloropentanoylamino intermediate.

    Sulfonylation: The intermediate is then reacted with 4-aminobenzenesulfonyl chloride to introduce the sulfonylamino group.

    Carbamoylation: Finally, the resulting compound is treated with ethyl chloroformate in the presence of a base to form the ethyl carbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[[4-(5-chloropentanoylamino)phenyl]sulfonylamino]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: New carbamate or sulfonamide derivatives.

Scientific Research Applications

Ethyl N-[[4-(5-chloropentanoylamino)phenyl]sulfonylamino]carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and dyes.

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide moiety.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-[[4-(5-chloropentanoylamino)phenyl]sulfonylamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[[4-(4-chlorobutanoylamino)phenyl]sulfonylamino]carbamate
  • Ethyl N-[[4-(6-chlorohexanoylamino)phenyl]sulfonylamino]carbamate
  • Ethyl N-[[4-(5-bromopentanoylamino)phenyl]sulfonylamino]carbamate

Uniqueness

Ethyl N-[[4-(5-chloropentanoylamino)phenyl]sulfonylamino]carbamate is unique due to the specific positioning of the chloropentanoylamino group, which can influence its reactivity and binding affinity. The presence of the ethyl carbamate moiety also adds to its distinct chemical properties, making it a valuable compound for targeted applications in medicinal and organic chemistry.

Properties

IUPAC Name

ethyl N-[[4-(5-chloropentanoylamino)phenyl]sulfonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O5S/c1-2-23-14(20)17-18-24(21,22)12-8-6-11(7-9-12)16-13(19)5-3-4-10-15/h6-9,18H,2-5,10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFPVLGOPPPSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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